molecular formula C10H24AlNO12 B576658 阿洛谷氨醇 CAS No. 13755-41-4

阿洛谷氨醇

货号 B576658
CAS 编号: 13755-41-4
分子量: 377.279
InChI 键: GJJYZOBRHIMORS-GQOAHPRESA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aloglutamol is an antacid, an aluminium compound . It is a salt of aluminium, gluconic acid, and tris . It is usually given orally in doses of 0.5 to 1 g . Proprietary names include Altris, Pyreses, Tasto, and Sabro .


Molecular Structure Analysis

Aloglutamol has a molecular formula of C10H24AlNO12 . Its molecular weight is 377.2786 g/mol . The structure of Aloglutamol includes an aluminium atom, gluconic acid, and tris .


Chemical Reactions Analysis

Aloglutamol can interact with other drugs, causing a decrease in their absorption, which results in a reduced serum concentration and potentially a decrease in efficacy . For example, it can interact with Acetaminophen, Acetophenazine, Alendronic acid, Alimemazine, Allopurinol, Amphetamine, Amprenavir, and Asunaprevir .


Physical And Chemical Properties Analysis

Aloglutamol has a molecular weight of 377.28 g/mol . Its molecular formula is C10H24AlNO12 . It has a hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 13 . Its rotatable bond count is 7 . The exact mass is 377.1113886 g/mol .

科学研究应用

  1. 尿毒症透析患者的磷酸盐结合特性:阿洛谷氨醇对尿毒症高磷酸盐血症的治疗显示出有效性。它导致透析前钙增加、血清磷酸盐和碱性磷酸酶水平降低、Ca x PO4 正常化,并缓解瘙痒、肌肉无力和便秘等症状。值得注意的是,它味道好,没有副作用 (Bonanno, Tonini, & De Marinis, 1978)

  2. 1 型糖尿病的 GAD 治疗:对使用明矾配制的谷氨酸脱羧酶 GAD65 (GAD-alum) 治疗近期发病 1 型糖尿病的儿童和青少年的研究发现,在发病后 6 个月内接受治疗的患者中,残余胰岛素分泌在 4 年后显着保留。未报告与治疗相关的严重不良事件 (Ludvigsson 等人,2011); (Ludvigsson, Chéramy, Axelsson, Pihl, Åkerman, & Casas, 2014)

  3. 使用庆大霉素的肾毒性研究:对庆大霉素肾毒性潜力的研究显示酶排泄呈双相模式,表明高浓度时细胞损伤 (Obatomi & Plummer, 1995)

  4. l-丙氨酰-l-谷氨酰胺的发酵生产:开发了一种使用表达 l-氨基酸 α-连接酶的大肠杆菌发酵生产 l-丙氨酰-l-谷氨酰胺 (Ala-Gln) 的新方法。该方法突出了 Ala-Gln 的临床和营养重要性 (Tabata & Hashimoto, 2007)

  5. 1 型糖尿病中的谷氨酸脱羧酶 (GAD) 疫苗:对近期发病 1 型糖尿病患者使用氢氧化铝(GAD-alum)配制的 GAD 进行免疫接种,在 1 年内胰岛素分泌没有改变,表明将基于抗原的治疗转化为人类自身免疫性疾病存在挑战 (Wherrett 等人,2011)

  6. 铝对玉米氮吸收的影响:对铝对玉米基因型中氮吸收和同化酶的影响的研究表明,铝抑制 NO3− 和 NH4+ 的吸收,降低地上部干物质产量并影响养分积累 (Purcino 等人,2003)

  7. 氯胺酮在抑郁症患者中的抗抑郁作用:这项研究表明 NMDA 受体调节药物在治疗抑郁症中具有潜在作用 (Berman 等人,2000)

  8. 大鼠败血症治疗用生物材料的合成:合成谷氨酰胺 (GLN) 和 L-酪氨酸成 AL-GLN 合成生物材料的研究探索了它们对败血症症状中对心肌的保护作用 (Zhou, Liu, Sun, & Wang, 2020)

  9. 头颈部鳞状细胞癌中的谷氨酰胺分解:这项研究表明谷氨酸和谷氨酰胺分解参与了头颈癌的代谢和干性调节 (Kamarajan 等人,2017)

作用机制

The specific mechanism of action for Aloglutamol is not available .

属性

IUPAC Name

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYZOBRHIMORS-GQOAHPRESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24AlNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027584
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13755-41-4
Record name Aloglutamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOGLUTAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?

A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.

Q2: What are the downstream effects of Tasto's phosphate-binding activity?

A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []

Q3: What is the molecular formula and weight of Tasto?

A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (Aloglutamol). Further research in chemical databases or literature is recommended for this information.

Q4: Is there any spectroscopic data available for Tasto?

A4: The provided research papers do not include spectroscopic data for Tasto.

Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?

A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.

Q6: Does Tasto exhibit any catalytic properties?

A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []

Q7: Have any computational studies been conducted on Tasto?

A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.

Q8: How do structural modifications of Tasto affect its phosphate-binding activity?

A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.

Q9: What is the stability profile of Tasto under various storage conditions?

A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?

A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []

Q11: Have any cell-based assays or animal models been used to study Tasto?

A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []

Q12: Are there any known resistance mechanisms associated with Tasto?

A12: The research papers do not discuss any resistance mechanisms related to Tasto.

Q13: What is the safety profile of Tasto based on available data?

A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []

Q14: Are there any specific drug delivery strategies employed with Tasto?

A14: The research papers do not discuss specific drug delivery strategies for Tasto.

  1. [Use of Aloglutamol in uremic patients on dialysis (author's transl]. ()

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。